trans-Sobrerol

Vue d'ensemble

Description

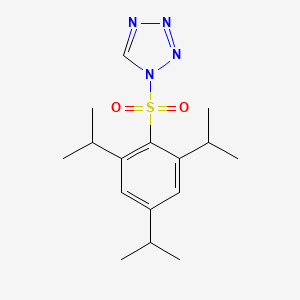

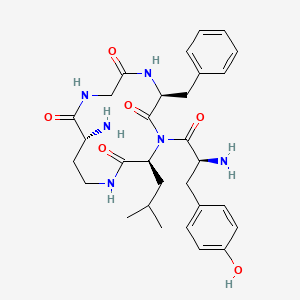

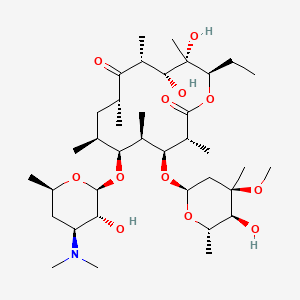

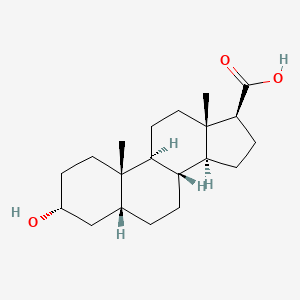

Trans-Sobrerol is a hydroxyl containing monocyclic terpenoid resulting from the autoxidation of α-pinene in the presence of air and water . It was discovered by Ascanio Sobrero as an oxidation product of terpenes .

Synthesis Analysis

Sobrerol can be enzymatically converted from α-pinene by a Cytochrome P450 mutant from Bacillus megaterium . The conversion of sobrerol into Sobrerol methacrylate (SobMA) can be performed using both classical ester synthesis, i.e., acid chloride-reactions in organic solvents, and a more green approach, the benign lipase catalysis .Molecular Structure Analysis

The molecular formula of trans-Sobrerol is C10H18O2 . It has two asymmetric carbon atoms on the cyclohexenic ring .Chemical Reactions Analysis

The oxidation and reduction reactions of chiral lead to several possible isomers of carvone (the corresponding cyclohexyl ketone dehydrated at the isopropyl) and sobrerol .Physical And Chemical Properties Analysis

Trans-Sobrerol has a molecular weight of 170.25 g/mol . It has a density of 1.1±0.1 g/cm3, boiling point of 270.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Applications De Recherche Scientifique

Renewable Materials Production

Sobrerol is used in the production of pinene-based renewable materials . Sobrerol methacrylate (SobMA) is synthesized and subsequently polymerized using different chemical and enzymatic routes . The resulting polymers show high glass-transition temperatures (Tg) around 150 °C, and a thermal degradation onset above 200 °C .

Green Chemistry

Sobrerol is enzymatically converted from α-pinene in a small model scale by a Cytochrome P450 mutant from Bacillus megaterium . This conversion of sobrerol into SobMA is performed using both classical ester synthesis, i.e., acid chloride-reactions in organic solvents, and a more green approach, the benign lipase catalysis .

Polymerization Techniques

SobMA, derived from Sobrerol, is polymerized into PSobMA using different radical polymerization techniques, including free radical (FR), controlled procedures (Reversible Addition Fragmentation chain-Transfer polymerization, (RAFT) and Atom Transfer Radical Polymerization (ATRP)) as well as by enzyme catalysis (horseradish peroxidase-mediated free radical polymerization) .

Tailoring Glass-Transition Temperatures

The glass-transition temperature (Tg) of the polymers derived from Sobrerol can be tailored by copolymerizing SobMa with appropriate methacrylate monomers .

Formation of Crosslinked Thin Films

The versatility of PSobMA, derived from Sobrerol, is further demonstrated by forming crosslinked thin films, either using the ‘ene’-functionality for photochemically initiated ‘thiol-ene’-chemistry, or reacting the tertiary hydroxyl-group with hexamethoxymethylmelamine, as readily used for thermally curing coatings systems .

Isomerization of α-pinene oxide to Campholenic Aldehyde

Sobrerol is involved in the isomerization of α-pinene oxide to campholenic aldehyde . This process mainly proceeds in the presence of systems with Lewis acid sites .

Mécanisme D'action

Target of Action

Trans-Sobrerol, also known as Sobrerol, is primarily a mucolytic agent . It targets the mucus in the respiratory tract, particularly in patients with chronic respiratory diseases . Its primary role is to fluidify mucus, increase mucociliary clearance, and exert antioxidant activity .

Mode of Action

Trans-Sobrerol interacts with the mucus in the respiratory tract, reducing its viscosity and promoting its clearance . This is achieved by altering the structure of the mucus, making it less thick and sticky, and therefore easier to be moved by the cilia in the respiratory tract. The antioxidant activity of Trans-Sobrerol also plays a role in its therapeutic effects, potentially reducing inflammation and oxidative stress in the respiratory tract .

Biochemical Pathways

Trans-Sobrerol is derived from α-pinene through enzymatic conversion . This process involves the oxidation and reduction reactions of chiral pinene, leading to several possible isomers of carvone and sobrerol . The Cytochrome P450 mutant from Bacillus megaterium is used to convert α-pinene into Trans-Sobrerol .

Pharmacokinetics

The pharmacokinetics of Trans-Sobrerol involve absorption, distribution, metabolism, and excretion (ADME). A study has shown that a human equivalent dose of 486 mg of Sobrerol administered thrice daily demonstrated the highest therapeutic efficacy . The absorption lag time was found to be 0.18 hours, and the gastrointestinal transit time was 8 hours .

Result of Action

The primary result of Trans-Sobrerol’s action is the reduction of mucus viscosity and promotion of its clearance in the respiratory tract . This leads to improved respiratory function in patients with chronic respiratory diseases. The antioxidant activity of Trans-Sobrerol may also contribute to reducing inflammation and oxidative stress in the respiratory tract .

Action Environment

The action of Trans-Sobrerol can be influenced by various environmental factors. For instance, the enzymatic conversion of α-pinene to Trans-Sobrerol can be affected by the presence of air and water . Furthermore, the effectiveness of Trans-Sobrerol as a mucolytic agent may be influenced by the patient’s hydration status, as adequate hydration can help thin mucus and promote its clearance.

Safety and Hazards

Orientations Futures

Trans-Sobrerol has potential applications in the synthesis of renewable materials. For instance, Sobrerol methacrylate (SobMA) synthesized from trans-Sobrerol can be polymerized into PSobMA using different radical polymerization techniques . This opens up new possibilities for the development of sustainable materials.

Propriétés

IUPAC Name |

(1S,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDMTHRBGUBUCO-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](C[C@@H]1O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317156 | |

| Record name | trans-Sobrerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Sobrerol | |

CAS RN |

42370-41-2, 71697-84-2 | |

| Record name | trans-Sobrerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42370-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobrerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042370412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sobrerol, (-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sobrerol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-Sobrerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOBREROL, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WJQ6A6U4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SOBREROL, TRANS-, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI0NX02O35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of trans-sobrerol?

A: The molecular formula of trans-sobrerol is C10H18O2, and its molecular weight is 170.25 g/mol. []

Q2: What spectroscopic data is available for trans-sobrerol characterization?

A2: Researchers commonly employ various spectroscopic methods to characterize trans-sobrerol:

- IR Spectroscopy: Reveals characteristic absorption bands corresponding to hydroxyl groups (O-H stretching), methyl groups (C-H stretching), and other functional groups. [, ]

- NMR Spectroscopy: Provides detailed information about the structure and stereochemistry of trans-sobrerol, including 1H NMR and 13C NMR data. [, , , ]

- Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern of trans-sobrerol, often used in combination with gas chromatography (GC/MS) for analysis. [, , , ]

Q3: Are there different solid-state forms of trans-sobrerol?

A: Yes, trans-sobrerol enantiomers and racemates have been extensively studied in their solid state. Research has revealed the existence of polymorphism in cis-sobrerol racemates through thermal analysis. []

Q4: Can you elaborate on the crystal structure of trans-sobrerol?

A: The crystal structure of (±)-cis-sobrerol has been determined, revealing two molecules in the asymmetric unit connected by O-H...O hydrogen bonds and C-H...O weak contacts. These structural features contribute to the stability differences observed between cis- and trans-sobrerol racemic compounds. []

Q5: How is trans-sobrerol metabolized in rats?

A: In rats, trans-sobrerol undergoes biotransformation primarily through oxidation at allylic C(sp3) atoms and glucuronidation of secondary or tertiary alcoholic groups. The resulting mono-beta-glucuronides are excreted in bile and participate in enterohepatic circulation. []

Q6: What are the major metabolites of trans-sobrerol in rats?

A: Key metabolites identified in rat urine, bile, and feces include 8-hydroxycarvotanacetone (HCA), various hydroxylated derivatives, and glucuronide conjugates. [, , ]

Q7: Can trans-sobrerol be synthesized through catalytic reactions?

A: Yes, trans-sobrerol can be produced through the alcoholysis of pinene epoxides, with tetracyanoethylene acting as a catalyst. This reaction yields 8-alkyl ethers of trans-sobrerol and other related compounds. []

Q8: Can microorganisms transform trans-sobrerol?

A: Yes, fungi like Armillariella mellea (honey fungus) can enantioselectively transform trans-sobrerol. Studies show that the transformation of (±)α‐terpineol by A. mellea produces an excess of (4R)‐trans‐sobrerol. [, , ]

Q9: Can trans-sobrerol be produced through biotransformation?

A: Yes, trans-sobrerol is a known biotransformation product of α-pinene by several fungi, including Aspergillus niger. Optimization of fermentation conditions like substrate concentration, time, and temperature can enhance its production. [, ]

Q10: What are the pharmacological properties of trans-sobrerol?

A: Trans-sobrerol is recognized for its mucofluidifying properties and is used in pharmaceutical preparations. Analytical methods, such as gas-liquid chromatography, have been developed to quantify trans-sobrerol in these formulations. [, ]

Q11: Can trans-sobrerol be used as a chiral building block in drug synthesis?

A: Yes, trans-sobrerol can be resolved into its enantiomers using lipase-catalyzed transesterification. This process allows for the preparation of enantiomerically enriched trans-sobrerol, which can serve as valuable chiral building blocks for synthesizing pharmaceutical compounds. [, ]

Q12: What is the environmental fate of trans-sobrerol?

A: As a product of α-pinene atmospheric oxidation, trans-sobrerol tends to associate with liquid particles in the atmosphere. It undergoes aqueous phase oxidation by atmospheric oxidants like hydroxyl radicals (•OH). []

Q13: How fast does trans-sobrerol react with hydroxyl radicals in the atmosphere?

A: The rate constant for the reaction between trans-sobrerol and hydroxyl radicals (•OH) in the aqueous phase has been determined to be (3.05 ± 0.5) × 109 L/(mol·s) at room temperature. []

Q14: What analytical techniques are used to study trans-sobrerol's environmental fate?

A: Researchers employ liquid chromatography coupled with mass spectrometry (LC/MS) to identify reaction products formed during the aqueous phase oxidation of trans-sobrerol by hydroxyl radicals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenoxy-3,4-dihydrobenzo[b][1,7]naphthyridin-1(2h)-one](/img/structure/B1195556.png)

![[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1195560.png)